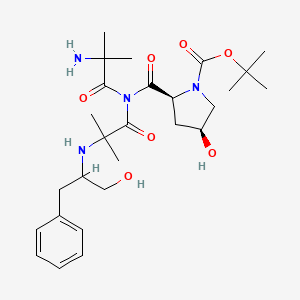
2,4-Dihydroxybenzylamine
Vue d'ensemble
Description
2,4-Dihydroxybenzylamine (2,4-DHBA) is an organic compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 g/mol . The compound is also known by other names such as 4-(aminomethyl)benzene-1,3-diol and dioxybenzylamine .
Molecular Structure Analysis
The molecular structure of 2,4-DHBA consists of a benzene ring with two hydroxyl groups and one benzylamine group . The total energies of sixteen stable conformers for 2,4-DHBA have been calculated by density functional theory (DFT) using the B3LYP method with 6-311++G (d, p) basis set .
Chemical Reactions Analysis
2,4-DHBA is known to inhibit glutathione reductase, an important redox enzyme that maintains the high intracellular level of glutathione . The inhibition is time-dependent, involves a stoichiometric titration of the enzyme, and is not reversed by gel-filtration, indicating an irreversible inhibitory mechanism . 2,4-DHBA competes with the substrate oxidized glutathione, and reducing agents like glutathione and dithioerythritol can protect the enzyme from its inhibitory effect .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-DHBA include a molecular weight of 139.15 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 139.063328530 g/mol .
Applications De Recherche Scientifique
Biochemistry: Inhibitor of Glutathione Reductase
2,4-DHBA has been identified as a specific inhibitor of the enzyme glutathione reductase . This enzyme plays a crucial role in maintaining the balance of reduced and oxidized glutathione within cells, which is vital for cellular defense against oxidative stress. By inhibiting this enzyme, 2,4-DHBA can be used to study the effects of oxidative stress and the protective role of glutathione in various diseases.
Pharmacology: Potential Therapeutic Agent
In pharmacological research, 2,4-DHBA’s role as an inhibitor of glutathione reductase suggests potential therapeutic applications. It could be explored for conditions where modulation of glutathione levels might be beneficial, such as in cancer therapy or neurodegenerative diseases .
Environmental Science: Photolysis of Herbicides
2,4-DHBA may also find application in environmental science, particularly in the study of the photolysis of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Understanding the breakdown of such compounds can inform environmental remediation efforts and the development of more sustainable agricultural practices .
Material Science: Stability of Catecholamines
In material science, 2,4-DHBA could be used in the analysis of the stability of catecholamines during storage and handling. Its structural similarity to natural catecholamines makes it a relevant compound for studying factors that influence their degradation .
Analytical Chemistry: Internal Standard in Assays
2,4-DHBA serves as an internal standard in high-performance liquid chromatography (HPLC) assays for the quantification of catecholamines and related compounds. Its stability and detectability make it suitable for ensuring the accuracy and precision of such measurements .
Clinical Research: Scavenger of Dicarbonyl Electrophiles
In clinical research, compounds like 2-Hydroxybenzylamine, which is structurally related to 2,4-DHBA, have been studied for their ability to scavenge dicarbonyl electrophiles. This property is significant in the context of diseases like Alzheimer’s, where dicarbonyl stress is implicated in pathogenesis .
Agricultural Science: Behavior in Agricultural Environments
2,4-DHBA’s behavior in agricultural environments, particularly its microbial biodegradation, is of interest. Understanding how it and related compounds like 2,4-D are broken down by microorganisms can help in managing their environmental impact and ensuring the safety of agricultural practices .
Nutritional Science: Dietary Supplement Research
Finally, in nutritional science, the scavenging properties of related compounds suggest that 2,4-DHBA could be researched as a dietary supplement. Its potential to protect against conditions associated with oxidative stress makes it a candidate for further study in this field .
Mécanisme D'action
Target of Action
The primary target of 2,4-Dihydroxybenzylamine (2,4-DHBA) is the glutathione reductase enzyme . This enzyme plays a crucial role in maintaining high intracellular levels of glutathione, a potent antioxidant that protects cells from oxidative stress .
Mode of Action
2,4-DHBA acts as a specific inhibitor of glutathione reductase . The inhibition of this enzyme by 2,4-DHBA requires the presence of the co-factor NADPH . The compound interacts at two inhibitory sites on the enzyme, as determined by a Hill-type plot analysis . It competes with the substrate oxidized glutathione, and reducing agents like glutathione and dithioerythritol can protect the enzyme from its inhibitory effect .
Biochemical Pathways
By inhibiting glutathione reductase, 2,4-DHBA affects the glutathione-antioxidant system . This system is crucial for protecting cells from oxidative damage. The inhibition of glutathione reductase disrupts this system, potentially leading to increased oxidative stress within the cell .
Result of Action
The inhibition of glutathione reductase by 2,4-DHBA leads to a decrease in the intracellular levels of glutathione . This can result in increased susceptibility to oxidative stress, which can cause damage to cellular components, including proteins, lipids, and DNA .
Action Environment
The action of 2,4-DHBA, like many other compounds, can be influenced by various environmental factors. It’s important to note that the stability and activity of similar compounds can be affected by factors such as pH, temperature, and the presence of other compounds .
Safety and Hazards
2,4-DHBA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid breathing dust and to not ingest the compound .
Propriétés
IUPAC Name |
4-(aminomethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJYHNCUAZNAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93777-56-1 (mesylate) | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70212875 | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxybenzylamine | |
CAS RN |
63452-56-2 | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-Dihydroxybenzylamine interact with glutathione reductase and what are the downstream effects of this interaction?
A: Unfortunately, the abstract provided doesn't delve into the specific mechanism of interaction between 2,4-Dihydroxybenzylamine and glutathione reductase. Further research into the full text of the paper [] is necessary to understand how the compound binds to the enzyme, whether it's competitive or non-competitive inhibition, and the specific residues involved.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)







